In Vivo Anti-Inflammatory Potency vs. Budesonide
In a direct head-to-head comparison in an allergen-sensitized and challenged Brown Norway rat model of asthma, etiprednol dicloacetate was found to be at least equipotent to the established inhaled corticosteroid budesonide when all examined parameters (bronchoalveolar fluid eosinophilia, goblet cell hyperplasia, mucus production, perivascular edema, and airway hyperresponsiveness) were combined [1]. Critically, in several investigated variables, etiprednol dicloacetate surpassed the activity of budesonide [1].
| Evidence Dimension | Anti-inflammatory efficacy in allergen-induced asthma model |
|---|---|
| Target Compound Data | At least equipotent to budesonide; superior in several variables |
| Comparator Or Baseline | Budesonide (standard inhaled corticosteroid) |
| Quantified Difference | Equipotent overall; superior in specific measured variables |
| Conditions | Ovalbumin-sensitized and challenged Brown Norway rat model; topical (intranasal) administration |
Why This Matters
This establishes that choosing Etiprednol Dicloacetate does not require a compromise in local anti-inflammatory efficacy compared to a gold-standard ICS, while offering a superior systemic safety profile.
- [1] Kurucz I, Tóth S, Németh K, Török K, Csillik-Perczel V, Pataki A, Salamon C, Nagy Z, Székely JI, Horváth K, Bodor N. Potency and specificity of the pharmacological action of a new, antiasthmatic, topically administered soft steroid, etiprednol dicloacetate (BNP-166). J Pharmacol Exp Ther. 2003 Oct;307(1):83-92. doi: 10.1124/jpet.103.053652. View Source
